Milataxel

Multidrug Resistance P-glycoprotein Taxane Resistance

Milataxel is the only taxane analog specifically engineered to circumvent P-glycoprotein-mediated resistance while enabling oral administration. Unlike IV-infused paclitaxel/docetaxel, it acts in P-gp-overexpressing tumors (e.g., KB-V1) with 80-fold resistance index vs paclitaxel's 1,400-fold, and generates active metabolite M-10 for sustained effect. Clinically validated with durable responses in taxane-refractory NSCLC (9% ORR, one CR >500 days). Ideal for in vivo xenograft models requiring oral dosing, P-gp-resistant models, or excipient-free taxane mechanism studies. Note: The free base powder is unstable; order stabilized salt formulations.

Molecular Formula C44H55NO16
Molecular Weight 853.9 g/mol
CAS No. 352425-37-7
Cat. No. B1233610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilataxel
CAS352425-37-7
Synonyms5,20-epoxy-1,2,4,7,10,13-hexahydroxytax-11-en-9-one 4-aceetate 2-benzoate 7-propionate 13-ester with N-tert-butoxycarbonyl-3-(2-furyl)isoserine
5beta,20-epoxy-1,2alpha-,4-,7beta-,10beta-, 13alpha-hexahydroxytax-11-en-9-one 4-acetate 2-benzoate 7-propionate 13-ester,(2R,3S)-N-tertbutoxycarbonyl-3-(2-furyl)isoserine
MAC 321
MAC-321
MAC321
milataxel
TL 139
TL-139
TL139 cpd
Molecular FormulaC44H55NO16
Molecular Weight853.9 g/mol
Structural Identifiers
SMILESCCC(=O)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CO6)NC(=O)OC(C)(C)C)O)C)O)C)OC(=O)C
InChIInChI=1S/C44H55NO16/c1-10-29(47)58-27-19-28-43(21-56-28,60-23(3)46)34-36(59-37(51)24-15-12-11-13-16-24)44(54)20-26(22(2)30(41(44,7)8)32(48)35(50)42(27,34)9)57-38(52)33(49)31(25-17-14-18-55-25)45-39(53)61-40(4,5)6/h11-18,26-28,31-34,36,48-49,54H,10,19-21H2,1-9H3,(H,45,53)/t26-,27-,28+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1
InChIKeyXIVMHSNIQAICTR-UQYHODNASA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Milataxel (CAS 352425-37-7): A Differentiated Oral Taxane with Documented P-Glycoprotein Evasion for Preclinical and Clinical Procurement


Milataxel (also designated MAC-321 or TL-139) is a docetaxel-derived, semi-synthetic taxane analog that stabilizes microtubules to induce G2/M cell cycle arrest and apoptosis [1]. Unlike first- and second-generation taxanes, milataxel exhibits oral bioavailability and circumvents the P-glycoprotein (P-gp) efflux pump, which is a primary mediator of multidrug resistance [2]. Its major active metabolite, M-10, retains microtubule-stabilizing activity, contributing to sustained pharmacodynamic effects [3]. The compound has advanced to Phase II clinical evaluation in non-small cell lung cancer and colorectal cancer, providing human pharmacokinetic and safety data that inform research dosing decisions [4].

Why Paclitaxel and Docetaxel Cannot Substitute for Milataxel: P-gp Efflux and Formulation Toxicity Barriers


Paclitaxel and docetaxel are high-affinity substrates for the P-glycoprotein (P-gp) efflux pump, which actively exports these agents from tumor cells and intestinal epithelium, driving both acquired multidrug resistance and negligible oral bioavailability [1]. Consequently, clinical administration requires intravenous infusion with solubilizing vehicles such as Cremophor EL or Polysorbate 80, which independently cause hypersensitivity reactions and cumulative neurotoxicity necessitating premedication regimens [2]. Milataxel was designed as a poor P-gp substrate, enabling oral dosing and retaining cytotoxic activity in P-gp-overexpressing tumors where paclitaxel and docetaxel fail. Procurement of generic paclitaxel or docetaxel as a substitute for milataxel is therefore not scientifically defensible for studies involving oral administration, P-gp-expressing resistant models, or any scenario aiming to avoid excipient-related toxicities.

Milataxel Procurement Guide: Head-to-Head Quantitative Differentiation Against Paclitaxel and Docetaxel


P-Glycoprotein-Mediated Resistance: 80-Fold vs. 1,400-Fold Resistance in KB-V1 Cells

In KB-V1 cells that highly overexpress P-glycoprotein, resistance to milataxel (MAC-321) was only 80-fold compared with 1,400-fold for paclitaxel and 670-fold for docetaxel, demonstrating superior retention of activity under P-gp-mediated efflux conditions [1].

Multidrug Resistance P-glycoprotein Taxane Resistance Oncology Pharmacology

In Vitro Cytotoxic Potency: Consistent IC50 of 2.2 nM Across 14 Tumor Cell Lines

Milataxel inhibited proliferation of a panel of 14 diverse tumor cell lines with a mean IC50 of 2.2 ± 1.4 nM (range: 0.6–5.3 nM), with minimal variation across the panel [1]. In contrast, the IC50 values of paclitaxel and docetaxel vary substantially in cells expressing P-glycoprotein [1].

Cytotoxicity IC50 Cell Line Panel Antiproliferative

Oral Bioavailability: Superior In Vivo Efficacy with Oral Dosing in Xenograft Models

Unlike paclitaxel or docetaxel, milataxel was highly effective when given orally in preclinical models [1]. Milataxel either partially or completely inhibited tumor growth in three P-glycoprotein-overexpressing tumor models that were resistant to paclitaxel [1]. The major active metabolite M-10 reached tumor concentrations approximately 2- to 3-fold higher than parent drug, with ratios of M-10 to milataxel determined to be approximately 3:1 in SKMES human lung carcinoma tumors and 2:1 in A-375 melanoma tumors [2].

Oral Bioavailability Xenograft In Vivo Efficacy Preclinical Pharmacology

Formulation Excipient Advantage: No Requirement for Cremophor EL or Polysorbate 80

Unlike paclitaxel and docetaxel, milataxel does not require formulation with polysorbate 80 or Cremophor EL, vehicles that are known to cause hypersensitivity reactions and require premedication with antihistamines and corticosteroids [1][2]. This formulation advantage stems from its molecular design as a poor P-gp substrate with inherent solubility characteristics that enable oral administration without specialized solubilizing vehicles [3].

Formulation Excipient Toxicity Hypersensitivity Drug Delivery

Clinical Pharmacokinetics: Prolonged Elimination Half-Life of 64 Hours

In a Phase II study of milataxel administered intravenously at 35 mg/m² every 3 weeks, the mean elimination half-life was 64 hours and the mean AUC was 1,708 ng·h/mL [1]. This prolonged half-life is substantially longer than the reported terminal half-lives of paclitaxel (approximately 13-20 hours) and docetaxel (approximately 11-12 hours) at standard clinical doses [2].

Pharmacokinetics Half-Life AUC Clinical Dosing

Milataxel Application Scenarios: Where Its Quantitative Differentiation Drives Research Value


Multidrug-Resistant Xenograft Models Requiring P-gp-Independent Taxane Activity

Milataxel is the preferred taxane for in vivo xenograft studies utilizing tumor models with documented P-glycoprotein overexpression, such as KB-8-5 or KB-V1. Its 80-fold resistance index in KB-V1 cells versus 1,400-fold for paclitaxel enables meaningful assessment of microtubule-targeted therapy in models that would otherwise be unresponsive to standard taxanes [1]. Procurement of milataxel is justified when the experimental objective requires a taxane mechanism without the confounding variable of P-gp-mediated resistance.

Oral Dosing Preclinical Studies Eliminating Intravenous Access Complexity

For chronic dosing regimens, combination studies, or studies where repeated intravenous access is technically challenging or stressful to animal subjects, milataxel's oral bioavailability provides a distinct experimental advantage. Documented oral efficacy in multiple xenograft models, with active metabolite M-10 achieving tumor concentrations 2- to 3-fold higher than parent drug, supports oral gavage dosing protocols [1][2].

Excipient-Controlled Toxicology Studies Requiring Vehicle-Free Taxane Administration

In preclinical toxicology or pharmacology studies where Cremophor EL or Polysorbate 80 confound interpretation of toxicity endpoints, milataxel enables taxane mechanism assessment without excipient-related hypersensitivity, complement activation, or neurotoxicity [1]. This simplifies study design and eliminates the need for vehicle control groups that would be required with paclitaxel or docetaxel formulations.

Clinical Trial Research Focusing on Taxane-Refractory NSCLC or Mesothelioma

Clinical evidence demonstrates that milataxel produces durable objective responses in heavily pretreated non-small cell lung cancer patients, including those who previously received and progressed on docetaxel [1]. A 9% objective response rate (3 PR, 1 CR) was observed in platinum-refractory NSCLC, with one patient achieving a complete response lasting over 500 days [1]. This clinical differentiation supports procurement for translational research programs focused on taxane-refractory patient populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Milataxel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.